molecular formula C16H14N2O3S2 B2661802 3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide CAS No. 941924-81-8

3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide

Cat. No.: B2661802
CAS No.: 941924-81-8
M. Wt: 346.42
InChI Key: VNVAYJANCFGART-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry research, built on a molecular scaffold known for diverse biological activity. This compound features a benzothiazole core, a privileged structure in drug discovery, linked via a propanamide chain to a benzenesulfonyl group. Scientific literature indicates that structurally related benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties have demonstrated promising in vivo anti-inflammatory and analgesic properties in preclinical studies . Research on these analogous compounds has shown that such hybrids can exhibit excellent binding interactions with target receptors in molecular docking studies, inhibit conditions like carrageenan-induced paw edema, and provide analgesic effects with an ulcerogenic index comparable to the drug celecoxib . Furthermore, benzothiazole derivatives, in general, are investigated for their potential antibacterial activities, with mechanisms of action that may include inhibition of enzymes like DNA gyrase and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . This makes this compound a valuable chemical tool for researchers exploring new therapeutic agents for inflammatory conditions, pain management, and bacterial infections. Its physicochemical profile suggests it is suitable for further investigative studies. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c19-16(8-9-23(20,21)13-4-2-1-3-5-13)18-12-6-7-15-14(10-12)17-11-22-15/h1-7,10-11H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVAYJANCFGART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Sulfonylation: The benzothiazole intermediate is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Amidation: The final step involves the reaction of the sulfonylated benzothiazole with 3-aminopropanoic acid or its derivatives to form the desired propanamide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The benzothiazole moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares 3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide to structurally related compounds, focusing on core structures, substituents, and reported activities.

Structural and Functional Differences

Table 1: Key Comparisons with Analogs
Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Benzothiazole 3-Benzenesulfonyl propanamide Not specified N/A
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide (11a) Benzoisoxazole Ethanesulfonamide, 3-ethyl, 6-methoxy Pharmacological (implied) [2]
N-(4-Chloro-2-(pyridin-3-yl)thiazol-5-yl)-3-(methylthio)propanamide (C3) Thiazole 4-Chloro, pyridin-3-yl, 3-methylthio Pesticidal [3]
N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide (P6) Thiazole 4-Methyl, pyridin-3-yl, prop-2-yn-1-yl, trifluoropropylthio Pesticidal [4]
3-{3-[(Benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[2-(4-methylphenyl)ethyl]propanamide (G729-0211) Oxadiazole Benzenesulfonylmethyl, p-methylphenylethyl Not specified [5]

Key Observations

a) Heterocyclic Core Influence
  • Benzothiazole vs.
  • Thiazole Derivatives (C3, P6, P10) : Thiazole-based analogs (e.g., C3, P6) prioritize pesticidal activity, likely due to sulfur-mediated interactions with insect enzymes . The target’s benzothiazole may provide broader bioactivity due to increased lipophilicity.
b) Substituent Effects
  • Sulfonyl vs. Thioethers : The target’s benzenesulfonyl group is more electron-withdrawing than methylthio (C3) or trifluoropropylthio (P6) groups, possibly increasing oxidative stability and altering binding kinetics .
  • Aromatic vs. Aliphatic Sulfonamides : The target’s benzenesulfonyl group may enhance solubility compared to 11a’s ethanesulfonamide, which has a shorter aliphatic chain .

Biological Activity

Overview

3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide is a synthetic compound characterized by its unique structural features, which include a benzothiazole moiety and a benzenesulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₅N₃O₂S₂, with a molecular weight of approximately 325.42 g/mol. The compound's structure is significant for its biological activity, as the benzothiazole ring is known to interact with various biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₅N₃O₂S₂
Molecular Weight325.42 g/mol
Functional GroupsBenzothiazole, Sulfonamide
SolubilitySoluble in DMSO

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and modulate various signaling pathways. The sulfonamide group can act as a binding site for enzymes, while the benzothiazole ring can interact with hydrophobic pockets within target proteins. This interaction can lead to the inhibition of pathways involved in inflammation and cancer cell proliferation.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic signaling pathways.

Anti-inflammatory Effects

The compound has also shown promising results in reducing inflammation. In animal models of inflammatory diseases, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it may serve as a therapeutic agent for conditions characterized by chronic inflammation.

Case Studies

  • In Vitro Anticancer Activity : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values around 15 µM after 48 hours of treatment. The compound was found to activate caspases 3 and 9, indicating an apoptotic mechanism .
  • Anti-inflammatory Study : In a murine model of arthritis, administration of the compound led to a significant reduction in paw swelling and joint damage compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzothiazole derivatives, highlighting how modifications to the benzothiazole ring influence biological activity. For instance, substituents on the benzothiazole ring can enhance potency against specific targets while minimizing off-target effects .

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